7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by a bromine atom, a methyl group, and a pyrido-oxazine core. Its molecular formula is with a molecular weight of approximately 229.03 g/mol. The compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural features and potential biological activities.
This compound belongs to the class of pyrido[3,2-b][1,4]oxazines, which are known for their diverse chemical reactivity and biological properties. It is often utilized in research related to drug development and organic electronics. The compound can be sourced from chemical suppliers such as BenchChem and PubChem, which provide details regarding its synthesis and applications .
The synthesis of 7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves several key steps:
In industrial settings, the synthesis may utilize continuous flow reactors to optimize yield and minimize by-products. The reaction conditions are carefully controlled to ensure consistent product quality .
7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can participate in several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to tailor it for specific applications in materials science.
The mechanism of action for 7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one primarily involves its interaction with molecular targets within biological systems. In medicinal chemistry contexts, it may function as an enzyme inhibitor by binding to active sites and obstructing substrate access. This interaction can influence signal transduction pathways, modulating the activity of critical proteins involved in various biological processes .
The compound exhibits a purity of approximately 95% when sourced from chemical suppliers. Its melting point and solubility characteristics are crucial for determining its usability in various applications but require specific experimental data for precise values.
Key chemical properties include:
7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several noteworthy applications:
Copper(I)-catalyzed reactions enable efficient construction of the pyrido[3,2-b][1,4]oxazine core through domino cyclization-arylation sequences. This method couples 7-bromo-4-(prop-2-yn-1-yl) precursors with aromatic aldehydes under mild conditions (60-80°C), achieving high regioselectivity at the C3 position of the oxazine ring. Key to success is the in situ generation of reactive carbonyl ylides that undergo [3+2] cycloaddition, followed by aromatization. The copper catalyst (typically CuI, 5-10 mol%) acts as a Lewis acid to activate the aldehyde while facilitating C-N bond formation. Ligand screening shows that 1,10-phenanthroline derivatives enhance yield by stabilizing the copper center, with electron-deficient aldehydes affording higher conversions (85-92%) than electron-rich analogs (70-78%) [5].
Table 1: Copper-Catalyzed One-Pot Synthesis Yield Variation with Aldehyde Substituents
Aldehyde Substituent | Reaction Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|
4-NO₂-C₆H₄ | 80 | 6 | 92 |
4-CHO-C₆H₄ | 80 | 8 | 88 |
4-OMe-C₆H₄ | 80 | 10 | 78 |
3-Cl-C₆H₄ | 60 | 9 | 85 |
Two principal routes dominate the synthesis of the 7-brominated core:
Direct Bromination: Electrophilic bromination of 2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one using N-bromosuccinimide (NBS) in DMF at 0°C to RT achieves 88% regioselectivity at the C7 position. This preference stems from the electron-rich pyridyl nitrogen activating the adjacent position. Excess NBS (>1.2 equiv) leads to dibromination impurities [4] [6].
Cyclization of Brominated Precursors: 5-Bromo-2-aminopyridin-3-ol undergoes cyclization with 2-bromopropanoate esters under Mitsunobu conditions (PPh₃, DIAD). This method constructs the oxazine ring while preserving the bromine substituent, yielding 70-75% of the target compound after recrystallization. Microwave-assisted cyclization (150°C, 20 min) reduces reaction time from 12 hours to under 1 hour while maintaining yields >80% [4].
Table 2: Comparison of Bromination Methods for Core Synthesis
Method | Reagent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
Electrophilic Bromination | NBS (1.1 eq) | DMF | 0–25 | 88 | C7 > 90% |
Electrophilic Bromination | Br₂ (1.0 eq) | AcOH | 25 | 76 | C7 ~80% |
Cyclization Route | Ethyl 2-bromopropanoate | Toluene | 110 (reflux) | 75 | N/A |
Microwave Cyclization | Ethyl 2-bromopropanoate | DMF | 150 | 82 | N/A |
Solvent polarity critically impacts cyclization efficiency in copper-mediated reactions. Polar aprotic solvents (DMF, DMSO) enhance copper catalyst solubility but promote protodebromination side reactions above 100°C. Optimal conditions use anhydrous DMF below 80°C, minimizing debromination to <5%. Temperature studies reveal that cyclization proceeds at 50°C but requires 24 hours for 70% conversion, whereas 80°C achieves >90% conversion in 8 hours. Lower temperatures (0-25°C) are essential for bromination steps to suppress polybromination, with dichloromethane providing better selectivity (94% monobrominated product) than THF (82%) [6].
The C7 bromine serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to generate biaryl or alkyne-linked hybrids. Coupling with boronic acids (e.g., 4-formylphenylboronic acid) proceeds in 85-92% yield using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (4:1) at 85°C. Additionally, the oxazinone ring’s N4 position undergoes alkylation with propargyl bromides to install terminal alkyne groups, enabling click chemistry with azides. This strategy has produced hybrids with isoxazole moieties showing enhanced anticancer activity against A549 and MCF-7 cell lines (IC₅₀ 2.1–8.7 μM) compared to etoposide (IC₅₀ 15 μM) [5]. The 2-methyl group can also be modified to 2,2-dimethyl analogs via alkylation with methyl iodide under phase-transfer conditions (Bu₄N⁺HSO₄⁻), though this requires stoichiometric silver oxide to prevent N-alkylation [3].
Table 3: Hybrid Scaffolds Derived from 7-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Functionalization Site | Reaction Type | Coupling Partner | Application Focus |
---|---|---|---|
C7 Bromine | Suzuki Coupling | 4-Formylphenylboronic acid | Anticancer agents |
N4 Position | Propargyl Bromide Alkylation | Propargyl bromide | Click chemistry |
C7 Bromine | Sonogashira Coupling | Phenylacetylene | EGFR inhibitors |
2-Methyl Group | Williamson Ether Synthesis | Phenacyl bromides | Antibacterial leads |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7